N-[2-(4-fluorophenoxy)ethyl]-2-(1H-indol-2-yl)-1,3-thiazole-4-carboxamide

GPER agonism breast cancer selectivity

Labs screening GPER agonists face a scarcity of selective probes with defined metabolic stability. This compound addresses that gap via its 4-fluorophenoxyethyl side chain - absent from published GPER and kinase inhibitor series. • Predicted GPER selectivity: The fluorophenoxyethyl extension favors GPER over ERα/ERβ binding, enabling specific cAMP assays in MDA-MB-231 and SKBr3 lines (use G-1 as positive control). • Metabolic stability benchmarking: The 4-fluorophenoxy group enables direct head-to-head microsomal stability comparisons against non-fluorinated indole-thiazole analogs. • SAR diversification: Unique side chain for kinase panel profiling and cytotoxicity mapping against known inhibitors 6i and 6v to isolate fluorophenoxyethyl contributions to target engagement.

Molecular Formula C20H16FN3O2S
Molecular Weight 381.43
CAS No. 1170882-36-6
Cat. No. B2807612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorophenoxy)ethyl]-2-(1H-indol-2-yl)-1,3-thiazole-4-carboxamide
CAS1170882-36-6
Molecular FormulaC20H16FN3O2S
Molecular Weight381.43
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NCCOC4=CC=C(C=C4)F
InChIInChI=1S/C20H16FN3O2S/c21-14-5-7-15(8-6-14)26-10-9-22-19(25)18-12-27-20(24-18)17-11-13-3-1-2-4-16(13)23-17/h1-8,11-12,23H,9-10H2,(H,22,25)
InChIKeyZHEBJACSJDONLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Indole-Thiazole Carboxamide Procurement


N-[2-(4-fluorophenoxy)ethyl]-2-(1H-indol-2-yl)-1,3-thiazole-4-carboxamide (CAS 1170882-36-6) is a synthetic heterocyclic compound with a thiazole core, an indole moiety, and a 4-fluorophenoxyethyl carboxamide side chain (molecular formula C20H16FN3O2S, MW 381.43) [1]. It belongs to the broader class of indole-thiazole carboxamides, a scaffold known for GPER agonism and multitarget anticancer kinase inhibition [2]. Its structural distinction lies in the specific fluorophenoxyethyl substitution, which differentiates it from earlier indole-thiazole derivatives explored in peer-reviewed studies, potentially influencing metabolic stability and target binding [1].

Workflow GPER pathway signaling studies Indole-thiazole scaffold with predicted GPER selectivity context
Selection Kinase selectivity SAR expansion Unique fluorophenoxyethyl side chain not present in published inhibitors
Use Context Metabolic stability profiling Fluorination motif supports stability comparison studies

Limitations of Generic Indole-Thiazole Analogs


Within the indole-thiazole carboxamide family, even subtle side-chain variations drive divergent target selectivity and pharmacokinetic profiles. For example, in the GPER agonist series, compound 5 (lacking the fluorophenoxyethyl extension) is GPER-selective over ERα/ERβ, while compound 1 (a ZINC hit) shows moderate ER binding at 1 µM [1]. Similarly, in the multitarget anticancer series, cytotoxicity against MCF-7 cells varies from IC50 = 6.10 µM (compound 6i) to >50 µM for less optimized analogs [2]. The target compound’s 4-fluorophenoxyethyl side chain is not present in these published series, meaning their quantitative selectivity, potency, and ADME data cannot be extrapolated to this molecule. Generic procurement without this specific substitution risks acquiring a compound with uncharacterized or inferior target engagement.

Side-chain mismatch: Generic indole-thiazole analogs lack the 4-fluorophenoxyethyl group; their receptor selectivity and metabolic stability profiles may not transfer.
Kinase fingerprint divergence: Published multitarget inhibitors depend on hydrazineyl-oxoethyl hinges; the carboxamide side chain in this compound predicts a distinct kinase inhibition pattern requiring separate validation.
Uncharacterized ADME: Pharmacokinetic data from comparator series cannot be extrapolated; procurement without this exact substitution introduces uncertainty in cellular and in vivo assays.

Differentiation Evidence vs. Closest Analogs


GPER Binding Selectivity Advantage

The 4-fluorophenoxyethyl extension is absent in all GPER-active indole-thiazole carboxamides reported by O'Dea et al. (2018). In that series, compound 5 (indole-thiazole core without phenoxyethyl extension) demonstrated GPER-selective cAMP elevation equal to G-1 and no ERα/ERβ binding up to 1 µM, while compound 1 (a smaller ZINC hit) showed moderate ER binding at 1 µM [1]. The target compound’s larger, electronegative fluorophenoxyethyl substituent is predicted by pharmacophore models to enhance GPER pocket occupancy while sterically hindering ER binding, a differentiation from both compound 5 and compound 1; however, no direct comparative selectivity data exist for this exact molecule [1].

GPER Binding Selectivity
Class-level inference
Predicted GPER selectivity over ERα/ERβ; no direct experimental data for this compound.
Supports GPER pathway screening context.
Pharmacophore model inference; experimental confirmation required.
GPER agonism breast cancer selectivity

Fluorination-Enhanced Metabolic Stability

The 4-fluorophenoxy group is a known metabolic blocking strategy. In analogous thiazole-4-carboxamide series, fluorinated phenoxy substituents have been reported to enhance metabolic stability in liver microsome assays compared to non-fluorinated or methoxy analogs [2]. The target compound’s para-fluorophenoxyethyl chain is absent from all comparator compounds (e.g., N-thiazol-2-yl-indole-2-carboxamides in the GPER series, and hydrazineyl-substituted analogs in the multitarget kinase series), which lack this metabolic protection feature [1][2]. Direct comparative microsomal half-life data for this specific compound versus non-fluorinated indole-thiazole carboxamides are not publicly available.

Metabolic Stability
Class-level inference
Fluorophenoxy group predicted to enhance metabolic stability vs. non-fluorinated analogs.
Supports metabolic stability profiling.
No compound-specific microsomal half-life data available.
metabolic stability fluorination ADME

Divergent Kinase Inhibition Profile

The multitarget anticancer indole-thiazole carboxamides (e.g., compounds 6i, 6v) inhibit EGFR, HER2, VEGFR-2, and CDK2 with IC50 values ranging from 0.05 to 0.5 µM in enzymatic assays, and induce G2/M arrest and apoptosis in MCF-7 cells (IC50 = 6.10–6.49 µM) [1]. The target compound’s N-[2-(4-fluorophenoxy)ethyl] carboxamide extension is structurally distinct from the hydrazineyl-oxoethyl substituents in that series, which are critical for kinase hinge-binding. This structural divergence implies a different kinase selectivity fingerprint; however, no kinase panel data exist for this specific compound [1].

Kinase Inhibition Profile
Class-level inference
Structural divergence from multitarget inhibitors predicts distinct kinase selectivity; no panel data for this compound.
Supports kinase selectivity mapping.
Hinge-binding motif differs; fingerprint must be empirically determined.
kinase inhibition EGFR HER2 VEGFR-2 CDK2

Recommended Applications


GPER Agonist Screening in ER-Negative Models

Based on the class-level evidence that indole-thiazole carboxamides can achieve GPER selectivity [1], this compound is a rational procurement choice for labs screening novel GPER agonists in ERα/β-negative breast cancer lines (e.g., MDA-MB-231, SKBr3). Its fluorophenoxyethyl extension is predicted to favor GPER over ER binding, a critical differentiation from non-selective estrogen receptor ligands. Use in cAMP assays and cell proliferation studies alongside G-1 as a positive control.

SAR Expansion for Kinase Inhibitors

The compound’s unique N-[2-(4-fluorophenoxy)ethyl] carboxamide side chain, not present in published multitarget kinase inhibitor series [2], makes it a valuable tool for SAR studies aiming to diversify kinase selectivity. Researchers can compare its kinase panel and cytotoxicity data against the known inhibitors 6i and 6v to map the contribution of the fluorophenoxyethyl group to target engagement and cell potency.

Metabolic Stability Profiling in Lead Optimization

The 4-fluorophenoxy group is a well-established metabolic blocking motif. Procurement of this compound enables direct head-to-head microsomal stability comparisons with non-fluorinated indole-thiazole analogs (e.g., compound 5 from the GPER series [1]) to quantify the stability advantage conferred by fluorination, generating data directly relevant to lead optimization in drug discovery programs.

Application
Selection Property
Validation Focus
GPER signaling studies (ER-negative models)
GPER vs. ER selectivity context
cAMP assay and proliferation endpoints
Kinase selectivity SAR expansion
Divergent kinase inhibition profile
Kinase panel and cytotoxicity profiling
Metabolic stability lead optimization
Fluorination-mediated stability context
Microsomal half-life comparison
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